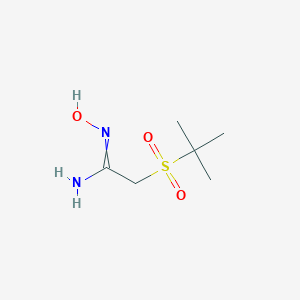
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dichloro-2-methylbenzenesulfonyl)azepane, commonly known as DCMSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMSA is a sulfonyl azepane derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
DCMSA has been found to exert its effects through the inhibition of specific enzymes and receptors in the body. This mechanism of action makes DCMSA a potentially valuable tool for the study of various biochemical pathways and the development of new drugs.
Biochemical and Physiological Effects:
DCMSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of specific enzymes and receptors, the modulation of gene expression, and the alteration of cell signaling pathways. These effects make DCMSA a promising candidate for further investigation in a variety of scientific fields.
Advantages and Limitations for Lab Experiments
DCMSA offers several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, DCMSA may also have some limitations, including potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several potential future directions for research on DCMSA, including the development of new drugs targeting specific biochemical pathways, the investigation of its effects on various cell signaling pathways, and the exploration of its potential applications in the field of biochemistry and pharmacology. Further research is needed to fully understand the potential of DCMSA and its applications in scientific research.
Synthesis Methods
DCMSA can be synthesized through a multistep process involving the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with azepane in the presence of a base catalyst. The resulting product is then purified through a series of extraction and distillation steps to yield pure DCMSA.
Scientific Research Applications
DCMSA has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of DCMSA is in the development of new drugs targeting specific biochemical pathways.
properties
Molecular Formula |
C13H17Cl2NO2S |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H17Cl2NO2S/c1-10-8-11(14)12(15)9-13(10)19(17,18)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
InChI Key |
XECGUZWRRMLKER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)






![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)

![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)